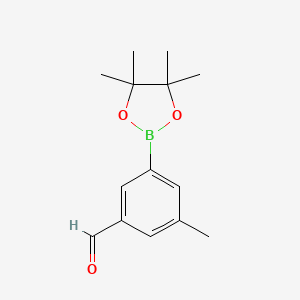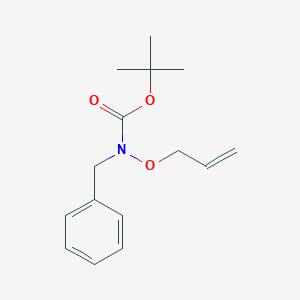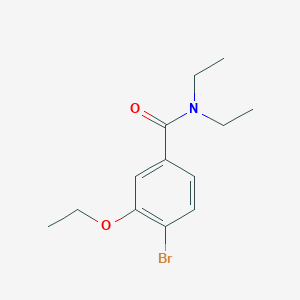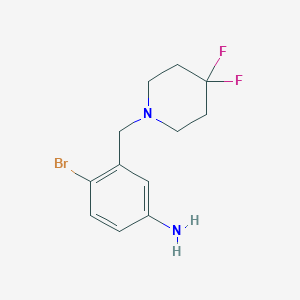
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Overview
Description
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C15H24O6S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer's Disease Imaging : One study highlights the potential of a related compound, [(18)F]24, as a positron emission tomography (PET) agent for detecting Alzheimer's disease-related beta-amyloid plaques in living human brain tissue (Cui et al., 2012).
Anticancer Properties : Another compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide, shows promising anticancer properties, potentially useful in cancer therapy (Zhang & Shi-jie, 2010).
Crystal Structure Analysis : The crystal structure of 2-amino-6-methylpyridinium 4-methylbenzenesulfonate reveals complex interactions forming ring motifs, indicating its importance in structural chemistry (Babu et al., 2014).
Corrosion Inhibition : A related compound, 4-IPhOXTs, has been found effective in inhibiting corrosion of metals like Aluminum in acidic environments (Ehsani et al., 2015).
Antiviral Activity : N-substituted pyrimidine acyclic nucleoside analogues have shown moderate to high antiviral activity against hepatitis B virus (Abdel-Rahman et al., 2009).
Catalysis in Alcohol Oxidation : Copper(II) complexes with sulfonated Schiff bases are efficient catalysts for the oxidation of alcohols (Hazra et al., 2015).
Peptide Coupling Reagents : Sulfonate esters like 1-hydroxypyridin-2(1H)-one and ethyl 2-cyano-2-(hydroxyimino)acetate (oxyma) are efficient alternatives to benzotriazole sulfonate esters in peptide coupling (Khattab, 2010).
Electrostatic and van der Waals Interactions : Studies on similar compounds reveal strong electrostatic and van der Waals interactions important for structural cohesion and stability (Wu et al., 2009).
Vibrational Analysis of Salts : The 4-methylbenzenesulfonate anion's well-defined geometry allows for accurate assignment of internal vibrational modes in its salts (Ristova et al., 1999).
Polymer Synthesis and Characterization : Research has focused on the synthesis of novel polymers using methods like microwave irradiation, highlighting their potential applications in various fields (Bıyıklıoğlu & Kantekin, 2008).
properties
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O6S/c1-3-18-8-9-19-10-11-20-12-13-21-22(16,17)15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSSYGOYECOPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate](/img/structure/B8129822.png)


![Ethyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B8129850.png)



![4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8129891.png)





